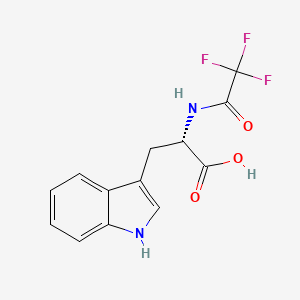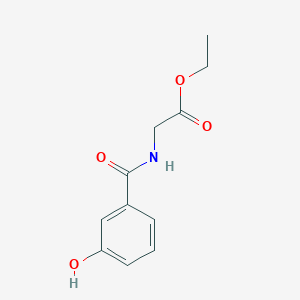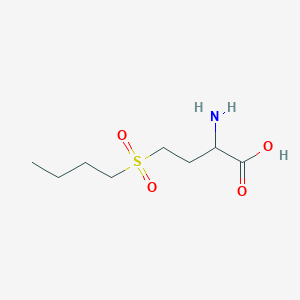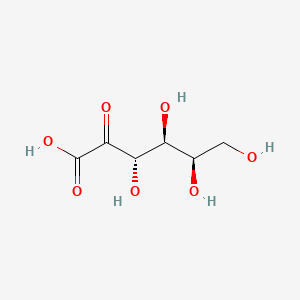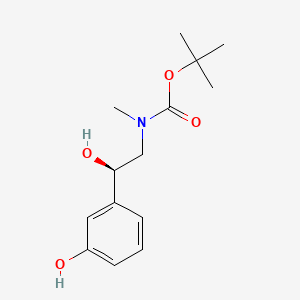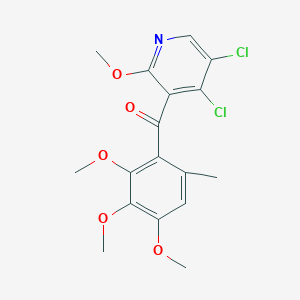
英达尼布-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Intedanib-d8, also known as Nintedanib-d8 or BIBF 1120-d8, is a deuterium-labeled variant of Nintedanib . Nintedanib is a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β . It is an oral medication used for the treatment of idiopathic pulmonary fibrosis and, along with other medications, for some types of non-small-cell lung cancer .
Synthesis Analysis
The convergent syntheses of nintedanib and its ethanesulfonate salt have been described previously and comprise a sequence of five linear steps (including the formation of the final salt form) and a two-step sequence for the preparation of the aniline side chain . An alternative synthesis of nintedanib has also been achieved .
Molecular Structure Analysis
Nintedanib is a small molecule indolinone derivative . It is a 6-methoxycarbonyl-substituted indolinone derivative . The molecular structure of nintedanib ethanesulfonate has been depicted in previous studies .
Chemical Reactions Analysis
Nintedanib targets proangiogenic and pro-fibrotic pathways mediated by the VEGFR family, the fibroblast growth factor receptor (FGFR) family, the platelet-derived growth factor receptor (PDGFR) family, as well as Src and Flt-3 kinases . It exerts anti-inflammatory effects as shown by significant reductions in lymphocyte and neutrophil counts in bronchoalveolar lavage fluid, reductions in inflammatory cytokines, and reduced inflammation and granuloma formation in histological analysis of lung tissue .
科学研究应用
Cancer Research
Intedanib-d8: is utilized in cancer research for its antiangiogenic properties, targeting pathways critical for tumor growth and metastasis. It inhibits tyrosine kinases involved in angiogenesis, such as VEGFR, PDGFR, and FGFR, which are essential for tumor blood vessel formation . This makes it a valuable tool for studying tumor progression and the efficacy of antiangiogenic therapies.
Drug Development
In drug development, Intedanib-d8 serves as a model compound for designing new drugs with improved efficacy and reduced side effects. Its role in modulating kinase activity aids in understanding drug-target interactions and optimizing pharmacokinetic and pharmacodynamic profiles .
Molecular Biology
Intedanib-d8: is applied in molecular biology to study cell signaling pathways. By inhibiting specific kinases, researchers can dissect the role of these enzymes in cellular processes like proliferation, differentiation, and apoptosis, which are crucial for understanding diseases at the molecular level .
Pharmacology
Pharmacologically, Intedanib-d8 is important for evaluating drug safety, efficacy, and mechanism of action. It helps in understanding the therapeutic potential of kinase inhibitors and their impact on various diseases, particularly fibrotic diseases and cancers .
Toxicology
In toxicology, Intedanib-d8 is used to assess the safety profile of new therapeutic agents. Its well-characterized toxicological data provide a benchmark for comparing the toxicity of new compounds, ensuring patient safety in clinical trials .
Biochemistry
Intedanib-d8: plays a significant role in biochemistry for studying enzyme kinetics and inhibition. It provides insights into the biochemical pathways affected by tyrosine kinase activity and helps in identifying potential biomarkers for diseases .
Medicinal Chemistry
In medicinal chemistry, Intedanib-d8 is a reference compound for synthesizing new chemical entities with potential therapeutic benefits. It aids in the design of molecules with specific binding affinities and selectivities towards target proteins .
Clinical Trials
Intedanib-d8: is crucial for clinical trial research, where it’s used as a comparator or a pharmacological tool to evaluate the efficacy and safety of new treatments for diseases like idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease .
作用机制
Target of Action
Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of Intedanib-d8 include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .
Mode of Action
Intedanib-d8 is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .
Biochemical Pathways
The biochemical pathways affected by Intedanib-d8 are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, Intedanib-d8 disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .
Result of Action
The molecular and cellular effects of Intedanib-d8’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Intedanib-d8 involves the incorporation of eight deuterium atoms into the parent compound Intedanib. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Intedanib", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Intedanib is dissolved in a deuterated solvent and reacted with a deuterated reagent to introduce the first deuterium atom.", "Step 2: The resulting product is then reacted with another deuterated reagent to introduce the second deuterium atom.", "Step 3: This process is repeated until all eight deuterium atoms have been incorporated into the molecule.", "Step 4: The final product, Intedanib-d8, is isolated and purified using standard techniques." ] } | |
CAS 编号 |
1624587-87-6 |
分子式 |
C₃₁H₂₅D₈N₅O₄ |
分子量 |
547.67 |
同义词 |
(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



